Garvieacin Q -

Garvieacin Q

Catalog Number: EVT-245739
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Garvieacin Q is a non-lantibiotic bacteriocin produced by the bacterium Lactococcus garvieae. This compound belongs to the class II bacteriocins, which are ribosomally synthesized antimicrobial peptides. Garvieacin Q exhibits significant antibacterial activity, particularly against pathogenic strains of Lactococcus and other Gram-positive bacteria. Its unique mechanism of action and potential applications in food safety and medicine have garnered attention in microbiological research.

Source

Garvieacin Q is primarily sourced from Lactococcus garvieae, a lactic acid bacterium commonly found in various environments, including dairy products and fish. The strain BCC 43588 has been identified as a notable producer of this bacteriocin, with its genetic encoding located on plasmids that also contain immunity genes to protect the producing strain from its own bacteriocin's effects .

Classification

Garvieacin Q is classified as a class II bacteriocin. This classification is based on its structure, which lacks the post-translational modifications typical of lantibiotics (class I). Class II bacteriocins are generally heat-stable and can be further divided into subclasses based on their amino acid composition and mode of action .

Synthesis Analysis

Methods

The synthesis of Garvieacin Q involves ribosomal translation of its precursor peptide, which is subsequently processed to yield the active form. The structural gene responsible for Garvieacin Q production is denoted as garQ.

Technical Details:

  • The gene garQ was cloned from genomic DNA of Lactococcus garvieae and expressed in various bacterial hosts, including Corynebacterium glutamicum, which has been optimized for higher yields through genetic modifications. For instance, strains deficient in certain proteases (e.g., HtrA) showed improved production levels .
  • Fermentation conditions such as pH, aeration, and nutrient supplementation (e.g., calcium chloride and Tween 80) significantly influence the yield of Garvieacin Q during cultivation .
Molecular Structure Analysis

Structure

The molecular structure of Garvieacin Q consists of a linear peptide chain composed of 50 amino acids. Mass spectrometry analysis has established its molecular weight at approximately 5,339 Da .

Data:

  • The N-terminal sequence has been determined through Edman degradation, revealing specific amino acid residues that contribute to its biological activity .
  • The theoretical isoelectric point (pI) of Garvieacin Q is around 9.73, suggesting it is cationic at physiological pH, which plays a role in its interaction with negatively charged bacterial membranes .
Chemical Reactions Analysis

Reactions

Garvieacin Q primarily acts by disrupting the cell membrane integrity of susceptible bacteria. It targets the mannose phosphotransferase system (Man-PTS), which is critical for carbohydrate uptake in many Gram-positive bacteria.

Technical Details:

  • The binding interaction between Garvieacin Q and Man-PTS involves specific amino acid residues within the transport system that are essential for its inhibitory effect .
  • Experimental studies have shown that mutations in these residues confer resistance to Garvieacin Q, highlighting the specificity of its action .
Mechanism of Action

Process

The mechanism by which Garvieacin Q exerts its antibacterial effects involves several steps:

  1. Binding: Garvieacin Q binds to the Man-PTS on the bacterial surface.
  2. Disruption: This binding disrupts normal cellular processes, leading to compromised membrane integrity.
  3. Inhibition: Ultimately, this results in growth inhibition or cell death in susceptible strains.

Data:

  • Studies have demonstrated that Garvieacin Q's effectiveness varies among different bacterial species, with certain strains exhibiting higher susceptibility due to their reliance on Man-PTS for nutrient uptake .
Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 5,339 Da.
  • Isoelectric Point: About 9.73.

Chemical Properties

  • Stability: Garvieacin Q is heat-stable and retains activity over a range of temperatures.
  • Solubility: It demonstrates good solubility in aqueous solutions, which is crucial for its application in food preservation.

Relevant analyses indicate that Garvieacin Q maintains activity under various pH conditions but shows optimal performance at neutral pH levels .

Applications

Garvieacin Q has several promising applications:

  • Food Preservation: Its antibacterial properties make it an attractive candidate for use as a natural preservative in dairy products and other food items to inhibit spoilage organisms.
  • Clinical Uses: Research into its potential therapeutic applications against antibiotic-resistant bacteria is ongoing, given its unique mechanism of action targeting specific bacterial systems.
Introduction to Bacteriocins and Garvieacin Q

Ribosomally Synthesized Antimicrobial Peptides in Bacterial Competition

Bacteriocins are ribosomally synthesized antimicrobial peptides produced by bacteria to gain competitive advantages within their ecological niches. These compounds exhibit bactericidal or bacteriostatic activity primarily against closely related bacterial strains, functioning as natural weapons in microbial warfare. Garvieacin Q (GarQ), produced by Lactococcus garvieae and the closely related Lactococcus petauri, exemplifies this group of bioactive peptides. It is initially synthesized as a 70-amino-acid prepeptide containing a 20-amino-acid N-terminal leader peptide with a double-glycine (GG) motif. Following translation, proteolytic cleavage at the Gly²⁰-Gly²¹ site releases the mature, 50-amino-acid peptide (molecular weight: 5,339 Da). Biochemical characterization confirms GarQ's heat stability and protease sensitivity, typical features enabling functionality in diverse environments like fermented foods and aquatic habitats. Its cationic and amphiphilic nature facilitates interaction with target cell membranes, a prerequisite for its antimicrobial action [1] [4].

Taxonomic Classification of Garvieacin Q Within Class II Bacteriocins

Bacteriocins from Gram-positive bacteria are categorized into two major classes: Class I (modified peptides, lantibiotics) and Class II (unmodified, heat-stable, non-lanthionine-containing peptides). GarQ belongs to the Class II group and is further classified within subclass IId, defined as non-pediocin-like, linear, single-peptide bacteriocins. This classification distinguishes it from other subclasses: IIa (pediocin-like with conserved YGNGV motif), IIb (two-peptide bacteriocins), and IIc (circular bacteriocins). GarQ lacks the characteristic pediocin motif and shares minimal sequence homology (<15%) with leader peptides of other garvicins like GarA or GarB. Its closest known homologs are BacSJ2-8 (42% identity) from Lactobacillus paracasei and lactococcin A (32% identity). However, its mature peptide exhibits 94% identity with Garvicin AG2, another subclass IId bacteriocin. This places GarQ firmly within the heterogeneous subclass IId group, characterized by diverse sequences but shared structural features enabling membrane targeting [1] [4] [7].

Table 1: Classification Key Features of Garvicin Q

Classification LevelDesignationDefining Features of GarQDistinguishing Characteristics from Other Classes/Subclasses
Major ClassClass IIUnmodified, heat-stable, <10 kDaDiffers from Class I (post-translationally modified, e.g., lanthionine bridges)
SubclassIIdLinear, single peptide, non-pediocin-likeLacks the YGNGVXC motif of subclass IIa; not circular like IIc; not two-peptide like IIb
Leader Peptide TypeDouble-Glycine (GG)20-amino-acid leader, cleaved at Gly²⁰-Gly²¹Differs from Sec-dependent signal peptides or other leader types
Sequence Homology-Highest identity: Garvicin AG2 (94% mature peptide)Low identity with pediocin PA-1 (<10%); moderate with lactococcin A (32%)

Ecological Significance of Lactococcus garvieae as a Bacteriocin Producer

Lactococcus garvieae occupies diverse ecological niches, including raw milk, fermented meats (e.g., pork sausage), vegetables, fish, and human clinical specimens. Its role as a bacteriocin producer is ecologically significant, providing competitive fitness in nutrient-rich but microbe-dense environments like fermenting foods. For instance, L. garvieae BCC 43578, the GarQ producer, was isolated from "nham," a traditional fermented pork sausage, where it likely inhibits competitors like Listeria monocytogenes. Similarly, L. petauri B1726, also a GarQ producer, was isolated from fermented balsam pear. The production of GarQ and other garvicins (e.g., garvicin ML, L1-5, KS, A, B, C) enables these strains to dominate microbial communities in their respective habitats. Furthermore, the zoonotic potential of L. garvieae, capable of causing infections in fish and humans, suggests that bacteriocin production may also contribute to pathogenicity or survival within host environments. The ecological distribution underscores the adaptive advantage conferred by GarQ production across environmental, food, and potential host-associated ecosystems [1] [5] [6].

Properties

Product Name

Garvieacin Q

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